3-Nitrobenzoyl chloride

Catalog No.
S772746
CAS No.
121-90-4
M.F
C7H4ClNO3
M. Wt
185.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzoyl chloride

CAS Number

121-90-4

Product Name

3-Nitrobenzoyl chloride

IUPAC Name

3-nitrobenzoyl chloride

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H

InChI Key

NXTNASSYJUXJDV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Solubility

Decomposes (NTP, 1992)

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Synthesis of Organic Compounds:

-Nitrobenzoyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 3-nitrobenzoyl group (-C6H4NO2-CO-) into various organic molecules. This group can serve several purposes:

  • Protecting Groups: In organic synthesis, it is often necessary to protect certain functional groups while modifying others. 3-Nitrobenzoyl chloride can be used to acylate alcohols and amines, forming temporary protecting groups that can be easily removed later under specific conditions. This allows for selective modification of other functional groups in the molecule .
  • Introduction of Nitro Functionality: The nitro group (-NO2) introduced by 3-nitrobenzoyl chloride can participate in various reactions, enabling further functionalization of the molecule. For example, the nitro group can be reduced to an amine group, allowing for the introduction of nitrogen-containing functionalities .

Preparation of Functional Materials:

-Nitrobenzoyl chloride can be used as a starting material for the synthesis of various functional materials, including:

  • Liquid Crystals: By incorporating the 3-nitrobenzoyl group into specific molecules, researchers can design and synthesize liquid crystals with desired properties, such as specific melting points, viscosity, and optical behavior .
  • Polymers: 3-Nitrobenzoyl chloride can be used as a building block in the synthesis of polymers with specific functionalities. The nitro group can be further modified to introduce various functionalities, influencing the properties of the resulting polymer .

3-Nitrobenzoyl chloride (C7H4ClNO3) is an aromatic acyl halide derived from 3-nitrobenzoic acid. It is a white to slightly yellow crystalline solid at room temperature []. Due to its reactive acyl chloride group (-COCl), it is a valuable reagent in organic synthesis for the introduction of a 3-nitrobenzoyl group into various organic molecules.


Molecular Structure Analysis

The key feature of 3-nitrobenzoyl chloride is its combination of an aromatic ring, a nitro group (NO2), and an acyl chloride group (COCl). The nitro group is attached at the third position (meta position) of the benzene ring, and the acyl chloride group is attached to the carbonyl carbon (C=O) of the aromatic carboxylic acid moiety []. This structure provides electrophilic character to the carbonyl carbon due to the electron-withdrawing effects of both the nitro group and the chlorine atom. This electrophilic character makes it susceptible to nucleophilic attack, a crucial aspect for its reactivity in organic synthesis.


Chemical Reactions Analysis

3-Nitrobenzoyl chloride is a versatile reagent involved in various organic transformations. Here are some key reactions:

  • Nucleophilic Acylation: This is the most common reaction of 3-nitrobenzoyl chloride. It reacts with various nucleophiles (Nu) to form substituted amides, esters, or anhydrides. For example, its reaction with an amine (R-NH2) yields a 3-nitrobenzamide (R-C(O)-C6H4NO2).
C7H4ClNO3 (3-Nitrobenzoyl chloride) + R-NH2 (Amine) -> R-C(O)-C6H4NO2 (3-Nitrobenzamide) + HCl (Hydrogen chloride)
  • Friedel-Crafts Acylation

    This reaction allows the introduction of the 3-nitrobenzoyl group into aromatic rings using a Lewis acid catalyst (AlCl3).

  • Reduction

    The nitro group can be reduced to an amine group using reducing agents like Sn/HCl.


Physical And Chemical Properties Analysis

  • Melting Point: 43-45 °C []
  • Boiling Point: 230-232 °C (decomposition) []
  • Solubility: Slightly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and benzene []
  • Stability: Light and moisture sensitive []. Decomposes on heating [].

3-Nitrobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

  • Acute Toxicity: Studies suggest moderate to high acute toxicity upon oral and dermal exposure in animals [].
  • Chronic Hazards: No data available on carcinogenicity or mutagenicity.
  • Handling and Storage: Handle with appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator. Store in a cool, dry, and well-ventilated place away from light and moisture [].

Physical Description

M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use.

XLogP3

2.8

Boiling Point

527 to 532 °F at 760 mm Hg (NTP, 1992)
276.5 °C

Flash Point

greater than 233.6 °F (NTP, 1992)

Vapor Density

6.43 (NTP, 1992) (Relative to Air)

Melting Point

95 °F (NTP, 1992)
36.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (91.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

121-90-4

Wikipedia

M-nitrobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 3-nitro-: ACTIVE

Dates

Modify: 2023-08-15
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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